molecular formula C12H17BrN2O3S B511360 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 325809-71-0

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No. B511360
M. Wt: 349.25g/mol
InChI Key: XAKJGSGZVLTMFL-UHFFFAOYSA-N
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Description

The compound “1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine” is similar to the one you’re asking about . It has a molecular weight of 320.21 and is a solid at room temperature . Another related compound is “5-Bromo-2-methoxybenzenesulfonyl chloride” with a molecular weight of 285.54 .


Synthesis Analysis

The synthesis of these compounds often involves the use of chlorosulfonic acid . For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” can be prepared from 1-bromo-4-methoxy-benzene using chlorosulfonic acid .


Molecular Structure Analysis

The InChI code for “1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine” is 1S/C11H14BrNO3S/c1-16-10-5-4-9 (12)8-11 (10)17 (14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 . For “5-Bromo-2-methoxybenzenesulfonyl chloride”, the InChI code is 1S/C7H6BrClO3S/c1-12-6-3-2-5 (8)4-7 (6)13 (9,10)11/h2-4H,1H3 .


Chemical Reactions Analysis

“5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives .

Scientific Research Applications

Exploration in Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has identified a variety of compounds with potential applications in the field of natural products and drug discovery. Although these studies did not specifically mention 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, they explored related bromophenol derivatives, suggesting a broader interest in halogenated compounds for their potential biological activities and chemical properties (Zhao et al., 2004).

Muscarinic Receptor Antagonism

Studies on diphenyl sulfoxides, including compounds structurally related to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, have led to the discovery of selective antagonists for the muscarinic M2 receptor, indicating potential therapeutic applications in treating disorders related to muscarinic receptor dysregulation (Kozlowski et al., 2000).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including those related to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, have shown promising properties for photodynamic therapy applications. These compounds possess significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Serotonin Receptor Antagonism

Research on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, which are structurally similar to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, has contributed to the development of potent and selective antagonists for the 5-HT(1B/1D) receptors. These studies have implications for understanding serotonin signaling and developing treatments for conditions influenced by these pathways (Liao et al., 2000).

Safety And Hazards

“1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine” has a GHS07 signal word of warning, with hazard statements H315 and H319 . “5-Bromo-2-methoxybenzenesulfonyl chloride” has a GHS05 signal word of danger, with hazard statement H314 .

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKJGSGZVLTMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine

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